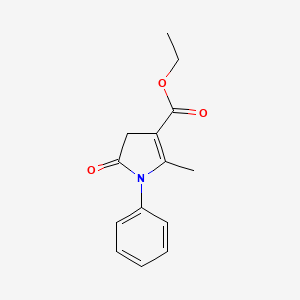

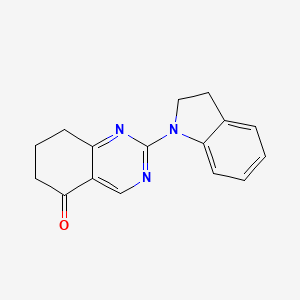

ethyl 2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrrole derivatives often involves the reaction of 2H-azirines with enamines, yielding dihydropyrroles upon acid treatment. Law et al. (1984) described a general synthesis approach for 1H-pyrrole-2-carboxylic acid derivatives, showcasing the versatility of pyrrole synthesis methods (Law, Lai, Sammes, Katritzky, & Mak, 1984). This methodology highlights the foundational techniques applicable to synthesizing complex molecules like ethyl 2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate.

Molecular Structure Analysis

Understanding the molecular structure of such compounds is crucial for assessing their chemical behavior and potential applications. Single crystal X-ray structural analysis offers deep insights into the molecular geometry and intermolecular interactions. Studies by Ramazani et al. (2019) on polymorphs of closely related compounds revealed the importance of hydrogen bonding in determining molecular dimer configurations (Ramazani, Ahankar, Ślepokura, Lis, & Joo, 2019).

Chemical Reactions and Properties

Pyrrole derivatives engage in a wide array of chemical reactions, owing to their reactive sites. For example, the three-component spiro heterocyclization reaction described by Dmitriev, Silaichev, and Maslivets (2015) illustrates the compound's ability to form complex structures through reactions with malononitrile and 4-hydroxycoumarin (Dmitriev, Silaichev, & Maslivets, 2015). These reactions underscore the chemical versatility and potential for generating diverse molecular architectures.

科学的研究の応用

Synthetic Utility in Organic Chemistry

Ethyl 2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate serves as a versatile intermediate in organic synthesis. It participates in phosphine-catalyzed [4 + 2] annulation reactions with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines. These adducts are synthesized with excellent yields and complete regioselectivity, showcasing the compound's role in facilitating complex molecular constructions (Zhu, Lan, & Kwon, 2003). Moreover, it is utilized in the development of colorimetric chemosensors for the detection of metal ions such as Cu2+, Zn2+, and Co2+. This application underscores its potential in environmental monitoring and analytical chemistry (Aysha et al., 2021).

Photophysical Properties and Applications

The compound also finds applications in the study of photophysical properties. Its derivatives have been explored for their absorption, fluorescence, and photoisomerisation behaviors. Such studies are pivotal for the development of materials with potential applications in optoelectronics and as molecular probes in biological systems (Vyňuchal et al., 2008).

Antimalarial Activity

Research into its derivatives has revealed promising biological activities. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate, have been evaluated for their antimalarial activities. This highlights the compound's significance in the development of new therapeutic agents (Ningsanont et al., 2003).

Advanced Material Synthesis

The compound's utility extends to the synthesis of advanced materials. It has been involved in reactions leading to the formation of diketopyrrolopyrrole (DPP) pigments, indicating its role in the development of pigments and dyes with potential applications in the coatings and plastics industries (Morton et al., 2005).

特性

IUPAC Name |

ethyl 5-methyl-2-oxo-1-phenyl-3H-pyrrole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-18-14(17)12-9-13(16)15(10(12)2)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXXSHSAPUYKKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)C1)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5601975.png)

![4-[(dimethylamino)methylene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B5602005.png)

![methyl 4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5602015.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5602030.png)

![2,6-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5602033.png)

![5-fluoro-2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-benzimidazole](/img/structure/B5602038.png)

![(4-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5602046.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxybenzylidene)acetohydrazide](/img/structure/B5602055.png)

![N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5602059.png)

![2-chloro-N-{[(4-ethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5602061.png)